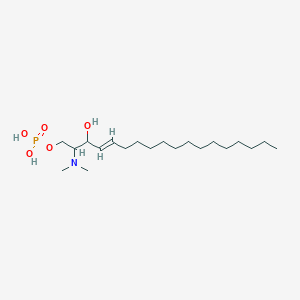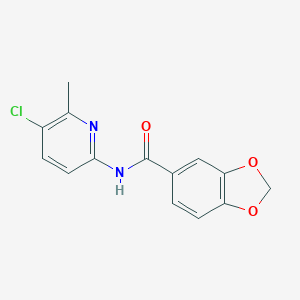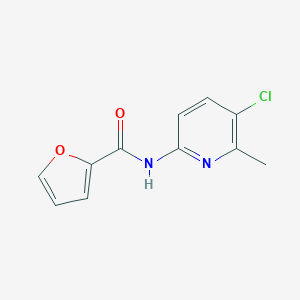
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide, also known as BM2, is a small molecule drug that has been studied for its potential use in various scientific research applications. This compound has been shown to have a unique mechanism of action and biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide's mechanism of action involves its binding to the sigma-2 receptor, which is located in various tissues throughout the body. Upon binding to this receptor, this compound can modulate its activity and affect downstream signaling pathways. This can lead to various biochemical and physiological effects, as described below.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of cell proliferation and apoptosis. Specifically, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, suggesting that it may have potential as a therapeutic agent for these conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide is its specificity for the sigma-2 receptor, which allows for targeted modulation of this receptor's activity. Additionally, this compound has been shown to have relatively low toxicity in animal models, suggesting that it may be a safe compound to use in lab experiments. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in certain applications. Additionally, further research is needed to fully understand the mechanisms by which this compound modulates the sigma-2 receptor and affects downstream signaling pathways. Finally, this compound may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore these possibilities.
Synthesemethoden
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 5-chloro-6-methylpyridin-2-amine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product can then be purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of certain receptors in the brain. Specifically, this compound has been shown to bind to and modulate the activity of the sigma-2 receptor, which is thought to play a role in various physiological processes such as cell proliferation and apoptosis.
Eigenschaften
Molekularformel |
C15H11ClN2O2 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
N-(5-chloro-6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9-11(16)6-7-14(17-9)18-15(19)13-8-10-4-2-3-5-12(10)20-13/h2-8H,1H3,(H,17,18,19) |
InChI-Schlüssel |
YKWHROKEVCPAMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=CC=CC=C3O2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)


![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)





![N-(5-chloro-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B235685.png)

